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Compound of Interest
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Cat. No.: B1139330

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical studies conducted on
rociletinib hydrobromide (formerly CO-1686), a third-generation, irreversible, mutant-
selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Rociletinib
was developed for the treatment of non-small cell lung cancer (NSCLC) harboring activating
EGFR mutations, particularly the T790M resistance mutation.[2][3]

Mechanism of Action

Rociletinib is a 2,4-diaminopyrimidine-based molecule designed to selectively target mutant
forms of EGFR.[2][4] Its mechanism involves the formation of a covalent bond between its
reactive acrylamide group and the cysteine 797 residue within the ATP-binding pocket of the
EGFR kinase.[2][5] This irreversible binding effectively inhibits EGFR signaling pathways,
leading to the death of tumor cells.[6] A key characteristic of rociletinib is its high selectivity for
mutant EGFR (including L858R, exon 19 deletion, and the T790M resistance mutation) while
largely sparing wild-type (WT) EGFR, thereby reducing the on-target toxicities commonly
associated with earlier generation EGFR inhibitors.[2][6][7]
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Caption: Rociletinib's selective and irreversible binding to mutant EGFR.

Quantitative Preclinical Data

The preclinical efficacy of rociletinib was quantified through various in vitro and cellular assays,
demonstrating its potency and selectivity for mutant EGFR over wild-type EGFR.
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L858R/T790M dellIT790M Type (WT)
Ki (Cell-free

21.5 nM - 303.3nM [8]
assay)
ICso (Kinase

<0.51 nM - 6 nM [2]
assay)
ICso (p-EGFR
R 62 - 187 nM - > 2,000 nM [8]
inhibition)
Glso / ICso (Cell
_ 7-32nM 7-32nM 547 - 4,275 nM [2][4]
lines)
Selectivity ~22-fold more

iy - - [21[4]
(Mutant vs WT) sensitive
Parameter Value Reference(s)
Maximum Serum
2.41 pg/mL (2]

Concentration (Cmax)

Time to Maximum
_ 1.5 hours [2]
Concentration (Tmax)

Serum Half-life (t%2) 3.7 hours [2]

] Metabolites M502 (69%),
Metabolism [2]
M544 (23%), M460 (3%)

L 85.2% Fecal (65.2%
Elimination [2]
unchanged)

Brain/Plasma Concentration
] 0.08 [4]
Ratio

Experimental Protocols

Detailed methodologies were employed to characterize the activity and efficacy of rociletinib in
preclinical settings.
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To determine the direct inhibitory activity of rociletinib, cell-free kinase assays were performed
using recombinant N-terminal GST-tagged human EGFR proteins, including both wild-type and
L858R/T790M double mutant forms.[8] The assays measured the half-maximal inhibitory
concentration (ICso) and the inhibitor constant (Ki) by quantifying the phosphorylation of a
substrate in the presence of varying concentrations of rociletinib. This methodology confirmed
that rociletinib is significantly more potent against the double mutant EGFR compared to the
wild-type form.[2][8]

Non-small-cell lung cancer (NSCLC) cell lines expressing various EGFR mutations
(L858R/T790M, exon 19 deletion/T790M) and wild-type EGFR were utilized.[4]

o Proliferation Assays: Cells were treated with escalating doses of rociletinib to determine the
concentration required to inhibit cell growth by 50% (Glso).[8]

o Phosphorylation Assays: Western blot analysis was used to measure the inhibition of EGFR
phosphorylation (p-EGFR) in these cell lines. Cells were treated with rociletinib, and cell
lysates were subsequently analyzed to determine the I1Cso for p-EGFR inhibition.[8]
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Caption: Workflow for cellular assay protocols.

The antitumor activity of rociletinib was evaluated in vivo using xenograft and transgenic mouse
models.[2][4]
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» Xenograft Models: Human NSCLC cell lines with defined EGFR mutations were implanted
into immunocompromised mice. Once tumors were established, mice were treated with
rociletinib or a vehicle control. Tumor volume was measured regularly to assess dose-
dependent tumor growth inhibition.[4]

o Transgenic Models: Genetically engineered mouse models, such as those expressing
EGFR-L858R/T790M, were used. These models develop lung adenocarcinomas
spontaneously. Treatment with rociletinib demonstrated significant and often complete tumor
regression, confirming its efficacy in a more physiologically relevant context.[2][9]

Mechanisms of Acquired Resistance

Despite initial efficacy, acquired resistance to rociletinib was observed in preclinical models.[9]
The mechanisms are multifaceted, involving both alterations in the drug target and activation of
bypass signaling pathways.

o Tertiary EGFR Mutations: The most prominent resistance mechanism involves the
acquisition of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent
binding of rociletinib to the Cys797 residue.[2] Other less common mutations, such as L718Q
and G796C, have also been identified in preclinical models and create steric hindrance.[2][9]

o Bypass Pathway Activation: Resistance can emerge through the activation of alternative
signaling cascades that circumvent the need for EGFR signaling. Preclinical studies have
identified the activation of the IGF1-receptor and MAPK pathways, as well as the Akt-mTOR
pathway, as mechanisms of cross-resistance to EGFR TKIs.[2][4]

 Histologic Transformation: In some cases, tumors undergo a transformation from NSCLC to
small-cell lung cancer, a phenotype that is not dependent on EGFR signaling.[2]

 EGFR Amplification: Increased expression of the EGFR protein has been reported in
rociletinib-resistant cell lines.[10]
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Caption: Preclinical mechanisms of acquired resistance to rociletinib.

Additional Preclinical Findings

» Off-Target Effects: Preclinical studies in rodents identified that a rociletinib metabolite, M502,
inhibits the insulin-like growth factor (IGF)-receptor and insulin-receptor kinases.[2] This off-
target activity was found to be the cause of hyperglycemia observed in clinical trials, an
effect not anticipated from the primary mechanism of rociletinib.[2][4]

« Interaction with ABCG2 Transporter: In vitro studies revealed that rociletinib can inhibit the
function of the ABCG2 (ATP-binding cassette subfamily G member 2) drug efflux pump. By
inhibiting ABCG2, rociletinib was shown to increase the intracellular concentration of other
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chemotherapeutic agents that are substrates of this transporter, suggesting a potential role in
overcoming multidrug resistance.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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